molecular formula C24H24N2O4S B11014992 (2E)-3-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B11014992
M. Wt: 436.5 g/mol
InChI Key: QGUCKCDIIFYOKR-CXUHLZMHSA-N
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Description

(E)-3-(4-METHOXYPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a propenamide backbone with methoxyphenyl and phenethylaminosulfonyl phenyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-METHOXYPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Propenamide Backbone: This involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the imine intermediate, followed by reduction to yield the amine.

    Sulfonylation: The amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling Reaction: The final step involves coupling the sulfonylated amine with a phenethylamine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-METHOXYPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-METHOXYPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-3-(4-METHOXYPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the sulfonyl and propenamide functionalities.

    Phenethylamine: Similar backbone but lacks the methoxy and sulfonyl groups.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Different structure but used in similar industrial applications.

Uniqueness

(E)-3-(4-METHOXYPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its combination of methoxyphenyl, sulfonyl, and propenamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C24H24N2O4S/c1-30-22-12-7-20(8-13-22)9-16-24(27)26-21-10-14-23(15-11-21)31(28,29)25-18-17-19-5-3-2-4-6-19/h2-16,25H,17-18H2,1H3,(H,26,27)/b16-9+

InChI Key

QGUCKCDIIFYOKR-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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